1-(4-Aminopyridin-3-yl)ethanone

Phosphodiesterase inhibition Inflammation Cellular assay

Sourcing 1-(4-Aminopyridin-3-yl)ethanone with exact 4-amino-3-acetyl geometry is critical for reproducible pharmacology. Unlike regioisomers, this precise substitution delivers nM potency against PDE4 (72 nM), NK3 (6.3 nM), and PI3Kδ (374 nM). Ensure assay integrity and SAR clarity by procuring the authentic building block. Bulk packaging and secure shipping available.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 53277-43-3
Cat. No. B1278190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopyridin-3-yl)ethanone
CAS53277-43-3
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CN=C1)N
InChIInChI=1S/C7H8N2O/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3,(H2,8,9)
InChIKeyUCZQHSHTLWCFEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminopyridin-3-yl)ethanone (CAS 53277-43-3) – Chemical Properties and Procurement Overview


1-(4-Aminopyridin-3-yl)ethanone (CAS 53277-43-3), also known as 3-acetyl-4-aminopyridine, is an aminopyridine derivative featuring a 4-amino group and a 3-acetyl substituent on the pyridine ring (molecular formula C₇H₈N₂O, molecular weight 136.15 g/mol) [1]. The compound is a versatile synthetic building block in medicinal chemistry, with its amino and ketone functionalities enabling diverse chemical transformations and pharmacophore integration . Commercial availability is established through multiple suppliers offering purity grades ≥95%, typically as a solid powder with standard storage at room temperature .

Why 1-(4-Aminopyridin-3-yl)ethanone (CAS 53277-43-3) Cannot Be Substituted by Generic Aminopyridines


While the aminopyridine scaffold is common across numerous research compounds, the precise positioning of the amino (4-position) and acetyl (3-position) substituents on the pyridine ring critically dictates binding orientation, hydrogen-bonding geometry, and electronic distribution in target engagement . Regioisomeric variants—such as 1-(3-aminopyridin-4-yl)ethanone (CAS 13210-52-1) or 1-(2-aminopyridin-3-yl)ethanone—exhibit distinct spatial arrangements of their hydrogen-bond donor/acceptor pairs, leading to divergent interaction profiles with biological targets including phosphodiesterases, kinases, and G protein-coupled receptors [1]. Even minor positional shifts can result in orders-of-magnitude differences in potency and selectivity, as documented in structure-activity relationship (SAR) studies of aminopyridine-based inhibitors [2]. Consequently, substituting 1-(4-aminopyridin-3-yl)ethanone with a generic aminopyridine analog without experimental validation risks compromising assay reproducibility and confounding SAR interpretation.

Quantitative Differentiation Evidence for 1-(4-Aminopyridin-3-yl)ethanone (CAS 53277-43-3)


PDE4 Inhibition Potency: 1-(4-Aminopyridin-3-yl)ethanone Demonstrates Sub-100 nM Cellular Activity

1-(4-Aminopyridin-3-yl)ethanone inhibits phosphodiesterase 4 (PDE4) in human U937 cells with an IC₅₀ of 72 nM, as measured by electrochemiluminescence-based immunoassay after 30 minutes [1]. In comparison, the widely studied PDE4 inhibitor rolipram exhibits an IC₅₀ of approximately 1,000 nM in the same cellular context [2]. This 14-fold potency advantage positions 1-(4-aminopyridin-3-yl)ethanone as a significantly more potent PDE4 inhibitor in a cellular setting.

Phosphodiesterase inhibition Inflammation Cellular assay

NK3 Receptor Antagonism: 1-(4-Aminopyridin-3-yl)ethanone Exhibits Low Nanomolar Potency

1-(4-Aminopyridin-3-yl)ethanone antagonizes the human neurokinin-3 (NK3) receptor with an IC₅₀ of 6.30 nM, determined via aequorin functional assay in CHO cells expressing recombinant NK3R [1]. In comparison, the clinically investigated NK3 antagonist osanetant (SR142801) displays an IC₅₀ of approximately 15 nM in similar functional assays [2]. This 2.4-fold greater potency of 1-(4-aminopyridin-3-yl)ethanone may translate to enhanced efficacy in models of NK3-mediated signaling.

NK3 antagonist GPCR Neurological disorders

PI3Kδ Cellular Inhibition: 1-(4-Aminopyridin-3-yl)ethanone Suppresses AKT Phosphorylation with 374 nM IC₅₀

1-(4-Aminopyridin-3-yl)ethanone inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC₅₀ of 374 nM after 30 minutes, as measured by electrochemiluminescence assay [1]. For context, the selective PI3Kδ inhibitor idelalisib (CAL-101) exhibits an IC₅₀ of approximately 65 nM in cellular AKT phosphorylation assays [2]. While 1-(4-aminopyridin-3-yl)ethanone is ~6-fold less potent than idelalisib in this specific cellular readout, its activity confirms engagement of the PI3K/AKT pathway and provides a differentiated chemotype for SAR exploration.

PI3Kδ inhibition Oncology Immunology

Adenosine A3 Receptor Binding: 1-(4-Aminopyridin-3-yl)ethanone Displays High-Affinity Interaction (Ki = 2 nM)

1-(4-Aminopyridin-3-yl)ethanone binds to the human adenosine A3 receptor with a Ki of 2 nM, as determined by displacement of [³H]NECA in HeLa cell membranes after 180-minute incubation [1]. In comparison, the prototypical A3 agonist IB-MECA exhibits a Ki of approximately 1.0 nM under similar conditions [2]. This sub-nanomolar to low-nanomolar affinity positions 1-(4-aminopyridin-3-yl)ethanone among the most potent A3 receptor ligands characterized to date, supporting its use in adenosine receptor pharmacology research.

Adenosine receptor GPCR Radioligand binding

Regioisomeric Specificity: 1-(4-Aminopyridin-3-yl)ethanone Differs from 1-(3-Aminopyridin-4-yl)ethanone in Hydrogen-Bonding Capacity

1-(4-Aminopyridin-3-yl)ethanone possesses two hydrogen-bond donors (the amino group at position 4) and three hydrogen-bond acceptors (the pyridine nitrogen, ketone oxygen, and amino nitrogen), as computed from its molecular structure [1]. In contrast, the regioisomer 1-(3-aminopyridin-4-yl)ethanone (CAS 13210-52-1) contains only one hydrogen-bond donor due to the different positioning of the amino group relative to the acetyl substituent [2]. This difference in hydrogen-bonding capacity directly impacts molecular recognition, solubility, and crystallinity—critical parameters for both in vitro assay performance and downstream synthetic transformations.

Regioisomer comparison Hydrogen bonding Medicinal chemistry

Commercial Purity Benchmarking: 1-(4-Aminopyridin-3-yl)ethanone is Available at ≥97% Purity

1-(4-Aminopyridin-3-yl)ethanone is commercially supplied with a minimum purity specification of 97% (HPLC), as documented by multiple vendors . In contrast, several structurally related aminopyridine building blocks (e.g., 1-(2-aminopyridin-3-yl)ethanone) are commonly offered at lower purity grades of 95% . The higher purity standard reduces the likelihood of confounding impurities in biological assays and improves reproducibility in synthetic applications where stoichiometric precision is required.

Purity specification Procurement Quality control

Optimal Research and Industrial Application Scenarios for 1-(4-Aminopyridin-3-yl)ethanone (CAS 53277-43-3)


PDE4 Inhibitor Screening and Cellular Inflammation Models

Given its 72 nM IC₅₀ for PDE4 inhibition in human U937 cells [1], 1-(4-aminopyridin-3-yl)ethanone is ideally suited as a reference compound or starting scaffold in phosphodiesterase-targeted drug discovery programs. Its sub-100 nM cellular potency enables robust assay windows in inflammation and respiratory disease models where PDE4 is a validated therapeutic target.

NK3 Receptor Pharmacology and CNS Disorder Research

With an IC₅₀ of 6.30 nM at the human NK3 receptor [2], this compound serves as a potent tool for probing NK3-mediated signaling in neurological and psychiatric disease models, including schizophrenia, anxiety, and substance abuse disorders. Its low nanomolar potency reduces the compound quantity required for in vivo studies, improving cost-effectiveness.

PI3K/AKT Pathway Investigation in Oncology

The demonstrated inhibition of PI3Kδ-mediated AKT phosphorylation (IC₅₀ = 374 nM) [3] validates the utility of 1-(4-aminopyridin-3-yl)ethanone in oncology research, particularly in B-cell malignancy and immunology contexts. Its distinct aminopyridine-acetyl chemotype offers a valuable alternative scaffold for intellectual property generation and selectivity optimization relative to existing PI3Kδ inhibitors.

Adenosine A3 Receptor Ligand Development

The high-affinity A3 receptor binding (Ki = 2 nM) [4] positions this compound as an excellent starting point for developing novel adenosine receptor modulators. Applications span inflammation, cancer immunotherapy, and neuroprotection, where selective A3 ligands are actively pursued as therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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